Panaxadione
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5R,6S,8R,9R,10R,13R,14R,17S)-6-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C30H48O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17,19-20,22-24,32,34H,9-16H2,1-8H3/t17-,19-,20+,22+,23-,24-,27+,28+,29+,30-/m0/s1 |
InChI Key |
FCAJXFJDFFPHME-KDZRHTKCSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2C(=O)C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C |
Canonical SMILES |
CC1(C2C(CC3(C(C2(CCC1=O)C)CC(=O)C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)O)C |
Synonyms |
panaxadione |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation Methodologies for Panaxadione
Advanced Extraction Techniques from Natural Sources
The initial step in obtaining Panaxadione from its natural source, primarily the seeds of Panax ginseng, involves extraction. researchgate.netkoreascience.krresearchgate.net While traditional methods like Soxhlet and heat-reflux extraction with solvents such as methanol (B129727) or ethanol (B145695) are effective, advanced techniques are increasingly favored for their efficiency and reduced environmental impact. researchgate.netnih.govnih.gov These modern methods aim to shorten extraction times, lower solvent consumption, and increase the yield of target compounds like triterpenoids. researchgate.netnih.gov
Two prominent advanced extraction techniques applicable to compounds like this compound are Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE). researchgate.netnih.gov
Supercritical Fluid Extraction (SFE) utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. uwo.ca This state allows it to diffuse through solid materials effectively like a gas and dissolve compounds like a liquid. uwo.ca For the extraction of moderately polar triterpenoids like ginsenosides (B1230088), which are structurally related to this compound, supercritical CO2 is often used with a polar co-solvent or modifier such as methanol or ethanol. uwo.caresearchgate.net This modification increases the polarity of the supercritical fluid, enhancing its ability to dissolve the target compounds. researchgate.net Studies on North American ginseng have shown that SFE with modified supercritical CO2 can extract up to 90% of the total ginsenosides compared to conventional methods, demonstrating its high efficiency. researchgate.net The process is noted to be primarily limited by the rate of desorption of the compounds from the plant matrix rather than their solubility in the fluid. researchgate.net
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, which accelerates the extraction process. nih.govresearchgate.net The focused microwaves cause rapid heating of the intracellular water, leading to cell wall disruption and enhanced release of phytochemicals into the solvent. researchgate.net This technique significantly reduces extraction time, often from hours to minutes, and requires less solvent compared to conventional methods. nih.govresearchgate.net For instance, MAE of saponin (B1150181) components from ginseng roots has been optimized using response surface methodology, with key parameters being ethanol concentration and extraction time. nih.gov Optimal conditions for extracting triterpenoid (B12794562) saponins (B1172615) from other sources have been identified as using 95% ethanol as the solvent at 90°C for 5 minutes. researchgate.net
| Advanced Extraction Technique | Principle | Typical Solvents/Modifiers | Advantages |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) with properties of both a gas and a liquid to dissolve and extract compounds. uwo.ca | Carbon Dioxide (CO2), Methanol, Ethanol. uwo.caresearchgate.net | Reduced use of organic solvents, shorter extraction times, potential for selective fractionation. uwo.ca |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and plant matrix, accelerating the release of target compounds. researchgate.net | Ethanol, Methanol. nih.govnih.gov | Significantly shorter extraction time, reduced solvent volume, increased extraction yield. nih.govresearchgate.net |
Chromatographic Purification Strategies (e.g., HPLC)
Following extraction, the crude extract containing this compound and a mixture of other compounds undergoes several purification steps. The isolation of this compound from Panax ginseng seeds typically begins with a methanol extract. researchgate.netkoreascience.kr This extract is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane and n-butanol, to separate compounds based on their solubility. researchgate.netnih.gov
Further purification relies heavily on various chromatographic techniques. koreascience.krresearchgate.net Column chromatography is a fundamental step, often employing silica (B1680970) gel or Diaion HP-20 as the stationary phase. nih.gov The extract is passed through the column, and different compounds are separated based on their affinity for the stationary phase and the solvent system used for elution. nih.gov
For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice, particularly in its preparative and semi-preparative formats. mdpi.comnih.govmdpi.com Reversed-phase HPLC is commonly used for separating dammarane-type triterpenes. mdpi.com In this technique, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. mdpi.com
The separation is achieved by gradually changing the composition of the mobile phase, a technique known as gradient elution. mdpi.com For the purification of ginsenosides, which are structurally similar to this compound, a common mobile phase consists of a mixture of acetonitrile (B52724) and water. nih.govmdpi.com The gradient may start with a higher proportion of water and gradually increase the concentration of acetonitrile. nih.gov This change in solvent polarity causes compounds to elute from the column at different times, allowing for their separation. The separated compounds are detected using a UV detector, typically at a wavelength of around 203 nm for these types of compounds. researchgate.netmdpi.com
| Chromatographic Stage | Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Initial Fractionation | Liquid-Liquid Partitioning | - | n-hexane, n-butanol, water. researchgate.netnih.gov | Gross separation of compounds based on polarity. |
| Column Chromatography | Silica Gel Chromatography | Silica Gel | Gradients of solvents like chloroform/methanol/water. nih.gov | Further separation of fractions into simpler mixtures. |
| Final Purification | Preparative/Semi-preparative HPLC | Reversed-Phase C18 | Acetonitrile-water gradient. nih.govmdpi.com | Isolation of this compound in high purity. |
Spectroscopic and Spectrometric Approaches for Structural Confirmation
Once this compound is isolated in a pure form, its chemical structure must be unequivocally determined. This is accomplished through a combination of spectroscopic and spectrometric methods that provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms. researchgate.netkoreascience.kr
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. nih.gov For this compound, this method would provide a high-accuracy mass measurement, allowing for the confident determination of its molecular formula. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
13C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. scispace.com For this compound, the 13C NMR spectrum would show characteristic signals for the ketone carbonyl carbons, as well as the carbons of the dammarane (B1241002) triterpene skeleton. researchgate.netscispace.com
1H NMR spectroscopy reveals details about the hydrogen atoms in the molecule and their chemical environment.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure. e-nps.or.kr
Infrared (IR) spectroscopy can also be used to identify the presence of specific functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups present in this compound. researchgate.net The structure of this compound was elucidated on the basis of such physicochemical evidence. researchgate.netkoreascience.kr
| Spectroscopic/Spectrometric Technique | Information Obtained | Relevance to this compound Structure |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Precise molecular weight and elemental formula. nih.gov | Confirms the exact number of carbon, hydrogen, and oxygen atoms. researchgate.net |
| 13C Nuclear Magnetic Resonance (NMR) | Number and chemical environment of carbon atoms. scispace.com | Identifies the carbon skeleton, including the characteristic ketone groups. researchgate.net |
| 1H Nuclear Magnetic Resonance (NMR) | Number and chemical environment of hydrogen atoms. | Provides information on the proton framework of the molecule. |
| 2D Nuclear Magnetic Resonance (NMR) (COSY, HSQC, HMBC) | Connectivity between protons and carbons. e-nps.or.kr | Establishes the complete bonding framework of the molecule. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Confirms the presence of hydroxyl and carbonyl functional groups. researchgate.net |
Biosynthesis and Biotransformation Pathways of Panaxadione
Enzymatic Catalysis in Triterpenoid (B12794562) Biosynthesis Relevant to Panaxadione Precursors (e.g., CYP716 Family Enzymes)
The biosynthesis of this compound is intrinsically linked to the broader pathway of triterpenoid synthesis in plants, particularly within the Panax genus. Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene (B107256). frontiersin.orgnih.gov The initial and crucial diversification step is the cyclization of 2,3-oxidosqualene, catalyzed by enzymes known as oxidosqualene cyclases (OSCs), to form various cyclic triterpene skeletons. frontiersin.orgbiorxiv.orgfrontiersin.org
In the specific context of this compound precursors, the key starting skeleton is dammarenediol-II. vliz.be The formation of dammarenediol-II from 2,3-oxidosqualene is a critical branching point that diverts the pathway from the synthesis of sterols towards the production of dammarane-type saponins (B1172615), a class to which this compound belongs. vliz.be
Subsequent modifications of the triterpene scaffold are predominantly carried out by cytochrome P450 monooxygenases (P450s), which are essential for the structural diversification and functionalization of these molecules. frontiersin.orgexlibrisgroup.com The CYP716 family of enzymes is particularly significant in the biosynthesis of ginsenosides (B1230088) and their aglycones. exlibrisgroup.comnih.gov These enzymes have been identified as major contributors to the diversification of triterpenoid biosynthesis in eudicots. frontiersin.orgexlibrisgroup.com
Research has shown that CYP716 family enzymes catalyze various oxidation reactions on triterpenoid skeletons. For instance, a comparative genomic analysis revealed 24 genes belonging to the CYP716 family that are involved in the ginsenoside biosynthesis pathway. nih.govresearchgate.net Specifically, enzymes like CYP716A47 are responsible for the hydroxylation of dammarenediol-II to produce protopanaxadiol (B1677965) (PPD), a direct precursor in the biosynthesis of numerous ginsenosides and related compounds. vliz.beresearchgate.net This hydroxylation step is a pivotal reaction, as PPD serves as the foundational structure for a multitude of bioactive compounds through subsequent glycosylation or further oxidation. vliz.be The enzymatic conversion of PPD's hydroxyl groups can ultimately lead to the formation of ketone structures, such as that seen in this compound.
| Enzyme Family | Precursor | Product | Function |
| Oxidosqualene Cyclase (OSC) | 2,3-oxidosqualene | Dammarenediol-II | Cyclization |
| CYP716 Family (e.g., CYP716A47) | Dammarenediol-II | Protopanaxadiol (PPD) | Hydroxylation |
Metabolic Pathways of Panaxadiol (B190476)/Panaxadione in Preclinical Models
The metabolic fate of Panaxadiol, the immediate precursor to this compound, has been investigated in several preclinical models to understand its biotransformation and identify its metabolites. These studies are crucial as the metabolites may possess different or more potent biological activities than the parent compound.
In Vivo Metabolic Profiling in Animal Models
Studies utilizing animal models, primarily rats, have been instrumental in delineating the in vivo metabolic pathways of Panaxadiol. Following oral administration, Panaxadiol undergoes extensive metabolism, with very low levels of the unchanged drug being excreted in urine, feces, and bile. nih.gov This suggests that the majority of the compound is biotransformed within the body. nih.gov
The gut microbiota plays a profound role in the metabolism of Panaxadiol and related ginsenosides. nih.gov A comparative study between normal and pseudo germ-free rats demonstrated a significant difference in metabolic profiles, with 73 metabolites identified in the normal group versus only 11 in the pseudo germ-free group, underscoring the importance of intestinal bacteria in the biotransformation process. nih.gov The primary metabolic reactions include hydrolysis and dehydration. nih.gov
In one study, fecal samples collected after oral administration of Panaxadiol to rats yielded ten metabolites. acs.org The identification of these metabolites indicates that the biotransformation involves complex reactions. Further investigation into the metabolites from this study revealed that several possessed stronger inhibitory effects on cancer cells than the parent compound, Panaxadiol. acs.org
Table of Identified In Vivo Metabolites of Panaxadiol in Rats
| Metabolite ID | Compound Name |
|---|---|
| M0 (Parent) | Panaxadiol |
| M2 | Not specified, noted for significant bioactivity |
| M4 | Not specified, noted for significant bioactivity |
| M7 | 3β,21β,22α-hydroxy-24-norolean-12-ene |
| M8 | 21β,22α-hydroxy-24-norolean-12-ene-3-one |
| M9 | 3β,30α-hydroxy-24-norolean-22,30-epoxy-12-ene |
| M10 | 3β,21β-hydroxy-24-norolean-12-ene |
Source: Journal of Agricultural and Food Chemistry, 2022. acs.org
In Vitro Biotransformation Studies
In vitro studies provide a controlled environment to investigate specific metabolic pathways. The biotransformation of protopanaxadiol (PPD)-type ginsenosides has been extensively studied using human intestinal flora. These studies confirm that gut bacteria are capable of metabolizing ginsenosides primarily through deglycosylation, eventually leading to the formation of aglycones like PPD. nih.gov The transformation pathways show that ginsenosides like Rb1, Rc, and Rd are metabolized by intestinal microbiota to Compound K, which can be further converted to PPD. mdpi.comresearchgate.net
Rapid resolution liquid chromatography coupled with quadruple-time-of-flight mass spectrometry (RRLC-Q-TOF MS) has been used to identify the transformation of ginsenoside constituents by human intestinal flora. nih.gov These studies show that under the action of gut flora, the ginsenosides are gradually metabolized into secondary aglycones which are then absorbed. nih.gov
Cell culture models have also been employed to study the effects and metabolism of Panaxadiol. For instance, hypertrophic adipocytes (3T3-L1 cells) and liver cancer cells (HepG2) have been used to investigate the molecular mechanisms of Panaxadiol and its derivatives. frontiersin.orgrsc.org While these studies often focus on pharmacological effects, they provide insights into the cellular processing of the compound. For example, studies in HepG2 cells have shown that metabolites of Panaxadiol can induce cell cycle arrest and apoptosis, highlighting the biological significance of its biotransformation. acs.org
Summary of In Vitro Biotransformation Findings
| Model | Key Findings | Reference |
|---|---|---|
| Human Intestinal Flora | PPD-type ginsenosides are metabolized via deglycosylation to secondary aglycones like Compound K and PPD. | nih.govmdpi.com |
| HCT-116 Colorectal Cancer Cells | PPD, a metabolite of ginsenosides, inhibits cancer cell growth and induces apoptosis. | mdpi.com |
| 3T3-L1 Adipocytes | (20R)-panaxadiol reduced lipid droplet size in hypertrophic adipocytes. | frontiersin.org |
| HepG2 Liver Cancer Cells | Metabolites of Panaxadiol were found to inhibit cell proliferation by inducing G1 arrest and apoptosis. | acs.org |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,3-oxidosqualene |
| Bax |
| Bcl-2 |
| Compound K |
| Cycloartenol |
| Cyt-C |
| Dammarenediol-II |
| Ginsenoside Rb1 |
| Ginsenoside Rc |
| Ginsenoside Rd |
| Lupeol |
| Oleanolic acid |
| Panaxadiol |
| This compound |
| Protopanaxadiol (PPD) |
| Ursolic acid |
| β-amyrin |
| β-sitosterol |
Chemical Synthesis and Derivatization Strategies for Panaxadione and Analogs
Synthetic Routes for Panaxadiol (B190476) Derivatives
The synthesis of panaxadiol derivatives often starts from the naturally occurring (20R)-panaxadiol. Various methods have been developed to create a range of analogs, from simple acylations to more complex condensations.
One efficient and modern approach involves the use of continuous-flow microreactor technology. This method has been successfully employed for the synthesis of a series of (20R)-panaxadiol derivatives. acs.orgresearchgate.netccspublishing.org.cn The process typically involves reacting a panaxadiol-derived ketone with various aromatic aldehydes in the presence of a base like potassium hydroxide (B78521) within a heated microreactor. acs.org This technique offers advantages such as enhanced heat transfer, improved reaction selectivity, cleaner reaction profiles, and shorter reaction times compared to traditional batch-processing methods. acs.org
Another common route involves the reaction of panaxadiol with halogenated acyl chlorides. For instance, novel panaxadiol derivatives have been synthesized by reacting it with chloroacetyl chloride and bromoacetyl bromide. nih.gov This approach allows for the introduction of a reactive halogenated acetyl group, which can be further modified.
Simple acylation of the 3-hydroxy group of panaxadiol is also a widely used strategy to produce a variety of ester derivatives. nih.gov This straightforward reaction allows for the exploration of how different acyl groups at the C-3 position influence the compound's biological properties. nih.gov
The table below summarizes some of the synthetic routes employed for generating panaxadiol derivatives.
| Starting Material | Reagents | Method | Type of Derivative |
| (20R)-Panaxadiol | Aromatic aldehydes, KOH | Continuous-flow microreactor | Chalcone-like derivatives |
| Panaxadiol | Chloroacetyl chloride, Bromoacetyl bromide | Conventional batch synthesis | Halogen-derivatives |
| Panaxadiol | Various acyl chlorides | Conventional batch synthesis | C-3 ester derivatives |
Functional Group Modifications and Analog Generation (e.g., Acylation, Aromatic and Amino Acid Reactions)
Functional group modification is a key strategy for generating diverse panaxadiol analogs with potentially improved pharmacological profiles. These modifications often target the hydroxyl groups of the panaxadiol skeleton, particularly at the C-3 position, which is amenable to a variety of chemical transformations. researchgate.netnih.gov
Acylation: As mentioned, simple acylation is a fundamental modification. This involves converting the hydroxyl groups into esters using various acylating agents. This not only changes the polarity of the molecule but also allows for the introduction of a wide range of functional groups. nih.gov
Aromatic and Amino Acid Reactions: The introduction of aromatic and amino acid moieties has been shown to be a fruitful strategy for generating potent panaxadiol derivatives. Thirteen panaxadiol derivatives were synthesized through reactions with aromatic compounds and amino acids. researchgate.net The incorporation of amino acids can enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties. For instance, modifying the 3-hydroxyl group of panaxadiol with amino acids has led to derivatives with stronger antiproliferative activities compared to the parent compound. researchgate.net
Halogenation: Derivatives containing halogens have also been synthesized. Thirteen novel panaxadiol derivatives were created by reacting the parent compound with chloroacetyl chloride and bromoacetyl bromide. nih.gov The introduction of halogens can significantly alter the electronic properties and metabolic stability of the molecule.
The following table details examples of functional group modifications on the panaxadiol scaffold.
| Modification Type | Reagents/Reaction Type | Resulting Functional Group/Moiety |
| Acylation | Acyl chlorides | Ester |
| Aromatic Reaction | Aromatic compounds | Aromatic ether/ester linkages |
| Amino Acid Conjugation | Amino acids | Amino acid esters |
| Halogenation | Chloroacetyl chloride, Bromoacetyl bromide | Halogenated acetyl groups |
Stereochemical Considerations in Panaxadione Synthesis
The stereochemistry of the panaxadiol scaffold is a critical factor that significantly influences the biological activity of its derivatives. The dammarane-type triterpene structure of panaxadiol contains multiple stereocenters, and the specific configuration of these centers can dictate the compound's interaction with biological targets.
A key stereocenter is at the C-20 position. The pharmacological activities of derivatives are often closely dependent on the stereoisomers arising from the configuration at this position. researchgate.net For example, many synthetic efforts specifically utilize (20R)-panaxadiol as the starting material to ensure a defined stereochemistry in the final products. acs.orgccspublishing.org.cn
The synthesis of specific stereoisomers is an important aspect of developing panaxadiol-based compounds. For instance, pyxinol, a metabolite of 20S-protopanaxadiol, and its epimer 24S-pyxinol have been synthesized through epoxidation followed by nucleophilic addition. nih.gov Studies on these stereoisomers have revealed that the anti-inflammatory activity can be highly dependent on the stereochemical configuration. The stereoisomer of pyxinol showed no significant inhibitory activity on nitric oxide generation, whereas pyxinol itself was active, highlighting the importance of the specific stereochemical arrangement. nih.gov
Furthermore, the relative stereochemistry between different parts of the molecule is crucial. For example, in isomalabaricanes, a type of triterpenoid (B12794562), the trans-syn-trans stereochemistry of the B-C ring junction is a defining feature that distinguishes them from malabaricanes. rsc.org The synthesis of derivatives must, therefore, carefully control or consider the existing stereochemistry of the starting material to achieve the desired biological effect. The creation of new stereocenters during synthesis, for example through reduction of a ketone, must also be carefully controlled to produce the desired diastereomer. nih.gov
Molecular and Cellular Mechanisms of Panaxadione S Biological Activities Preclinical in Vitro Studies
Investigational Anti-Cancer Mechanisms
The anti-cancer properties of Panaxadione are investigated through its influence on two critical cellular pathways: the cell cycle, which governs cell proliferation, and apoptosis, the process of programmed cell death. Dysregulation of these pathways is a hallmark of cancer, and therapeutic agents that can modulate them are of significant interest. frontiersin.orgecancer.org
The cell cycle is a highly regulated series of events that leads to cell division and duplication. This process is divided into distinct phases (G1, S, G2, and M), and its progression is controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their cyclin partners. frontiersin.orgnih.gov In cancer, this regulation is often lost, leading to uncontrolled proliferation. One key strategy in cancer therapy is to re-establish control by inducing cell cycle arrest, which provides an opportunity for the cell to either repair DNA damage or undergo apoptosis. mdpi.com
A crucial checkpoint in the cell cycle occurs at the transition from the G1 phase to the S phase, where the cell commits to replicating its DNA. nih.gov Preclinical studies on metabolites of Panaxadiol (B190476), a related precursor compound, have shown that they can inhibit the proliferation of cancer cells by inducing arrest in the G1 phase. nih.gov
In a study investigating the anticancer mechanisms of Panaxadiol metabolites on human liver cancer (HepG-2) cells, a specific metabolite, designated M2, was found to significantly induce G1 phase arrest. nih.gov This arrest prevents cancer cells from entering the S phase, thereby halting their proliferation. nih.gov The mechanism of G1 arrest often involves the modulation of key regulatory proteins. For instance, the activation of tumor suppressor proteins like p53 can lead to the upregulation of CDK inhibitors such as p21, which in turn block the activity of CDK-cyclin complexes required for G1/S transition. mdpi.combiorxiv.org Studies on various compounds show that inducing G0/G1 phase arrest is a common mechanism for inhibiting cancer cell growth. frontiersin.org
| Protein Target | Function in Cell Cycle | Observed Effect of Metabolite M2 | Consequence |
|---|---|---|---|
| Cell Cycle-Related Proteins | Regulate progression through cell cycle phases, particularly the G1/S transition. | Significant regulation observed. nih.gov | Induction of G1 phase arrest and inhibition of cell proliferation. nih.gov |
The transition from the G1 phase to the S phase is a critical point of no return in the cell cycle. nih.gov The induction of G1 arrest by compounds like this compound metabolites inherently modulates this transition by preventing cells from entering the S phase, the period of DNA synthesis. nih.govnih.gov This blockade is a direct consequence of the arrest at the G1 checkpoint. The activity of CDK4/6-cyclin D complexes is essential for the G1 to S phase transition, and their inhibition is a key mechanism for inducing G1 arrest. nih.gov While direct modulation of S phase-specific processes by this compound has not been the primary focus of the reviewed studies, its ability to halt cells in the G1 phase effectively inhibits the G1/S transition, which is a critical anti-proliferative mechanism. nih.govnih.gov
Apoptosis is a natural, programmed process of cell death that is essential for tissue homeostasis. promega.de Cancer cells often develop mechanisms to evade apoptosis, which contributes to their survival and resistance to therapies. frontiersin.org Consequently, inducing apoptosis is a primary goal of many anti-cancer treatments. promega.de Apoptosis is executed through a cascade of proteolytic enzymes called caspases and can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. plos.orgrndsystems.com
Caspases are a family of proteases that, when activated, execute the dismantling of the cell in an orderly fashion. plos.orgrndsystems.com The activation of an initiator caspase (like caspase-9 in the intrinsic pathway) triggers a cascade, leading to the activation of executioner caspases (like caspase-3) that cleave cellular substrates, resulting in the characteristic features of apoptosis. promega.debio-rad-antibodies.com In vitro studies have demonstrated that the Panaxadiol metabolite M2 triggers this caspase cascade in HepG-2 cancer cells, leading to apoptosis. nih.gov This activation is a key indicator that the compound induces cell death through a programmed, non-inflammatory mechanism. nih.govnih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is a critical target in cancer therapy. scielo.org.ar This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). frontiersin.orgplos.org The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). plos.org This permeabilization allows for the release of key apoptotic factors from the mitochondria into the cytosol, most notably Cytochrome C. scielo.org.arrndsystems.com Once in the cytosol, Cytochrome C participates in the formation of a complex called the apoptosome, which activates the initiator caspase-9, thereby triggering the caspase cascade. promega.debio-rad-antibodies.com
Research on the Panaxadiol metabolite M2 showed that it significantly modulated this pathway in HepG-2 cells. nih.gov Specifically, it regulated the expression of Bax and Bcl-2, tipping the balance towards apoptosis. nih.gov This was followed by the release of Cytochrome C (Cyt-C), confirming the engagement of the mitochondrial apoptotic pathway. nih.gov
| Protein Target | Function in Apoptosis | Observed Effect of Metabolite M2 | Consequence |
|---|---|---|---|
| Bax | Pro-apoptotic protein; promotes mitochondrial outer membrane permeabilization. plos.orgrndsystems.com | Expression regulated. nih.gov | Induction of the mitochondrial apoptotic pathway, leading to caspase activation and cell death. nih.gov |
| Bcl-2 | Anti-apoptotic protein; inhibits mitochondrial outer membrane permeabilization. frontiersin.orgplos.org | Expression regulated. nih.gov | |
| Cytochrome C (Cyt-C) | Released from mitochondria upon permeabilization; activates caspase cascade in the cytosol. scielo.org.arrndsystems.com | Expression regulated, indicative of release from mitochondria. nih.gov |
Induction of Apoptosis
Generation of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. mdpi.com While high levels of ROS can cause cellular damage, they also function as important signaling molecules in various cellular processes. mdpi.comnih.gov In the context of cancer therapy, the generation of ROS is a mechanism by which some chemotherapeutic agents induce cell death. mdpi.comrsc.org Preclinical in vitro studies have investigated the role of this compound in modulating intracellular ROS levels. These studies are crucial for understanding its potential as an anticancer agent. The controlled generation of ROS can trigger apoptotic pathways in cancer cells, making it a desirable attribute for new therapeutic compounds. mdpi.comrsc.org
The precise mechanisms by which this compound may influence ROS production are under investigation. It is hypothesized that its interaction with mitochondrial electron transport chain components could be a contributing factor. nih.gov Mitochondria are a primary site of ROS generation within the cell. nih.gov Alterations in the flow of electrons through the respiratory chain can lead to an increase in the production of superoxide radicals. nih.gov Further research is needed to fully elucidate the specific molecular targets of this compound within the mitochondria and other cellular compartments that contribute to ROS generation.
Targeted Molecular Pathways
The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a member of the nuclear receptor superfamily, is a transcription factor that plays a significant role in various physiological and pathological processes, including immune responses, development, and metabolism. frontiersin.orgwikipedia.orgnih.gov RORγ exists in two isoforms, RORγ1 and RORγt (RORγ2), which are involved in the regulation of gene expression by binding to specific DNA sequences known as ROR response elements (ROREs). frontiersin.orgmdpi.com Emerging evidence suggests that RORγ is also implicated in the progression of several types of cancer, including those of the lung and breast. wikipedia.org
The signaling pathway mediated by RORγ is complex and can influence cell survival and proliferation. mdpi.com Ligands that modulate RORγ activity can either enhance or inhibit its transcriptional function, leading to downstream effects on target gene expression. nih.gov In the context of cancer, the modulation of RORγ signaling is being explored as a potential therapeutic strategy. frontiersin.orgfrontiersin.org While the direct interaction of this compound with RORγ has not been definitively established, its structural similarities to other known modulators of nuclear receptors suggest that this is a plausible area for investigation.
A significant focus of preclinical research on this compound has been its ability to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against a panel of human cancer cells, including hepatocellular carcinoma (HepG-2), lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). usm.mynih.govnih.gov The inhibition of cell proliferation is a key indicator of a compound's potential as an anticancer agent.
The following table summarizes the observed inhibitory effects of various compounds on the proliferation of these cancer cell lines, providing a comparative context for the type of data generated in these preclinical studies.
| Cell Line | Compound/Treatment | Observed Effect | Reference |
| HepG-2 | Air-dried fenugreek leaves | Highest cytotoxicity at 500 µg/mL | nih.gov |
| A549 | Compound 5m | Inhibition of proliferation and migration | researchgate.net |
| MCF-7 | Antiproliferative agent-7 | IC50 of 3.5 µM | medchemexpress.com |
| HCT-116 | Saudi Sidr honey | IC50 of 61.89 ± 1.89 µg/mL | nih.gov |
These studies typically employ assays like the MTT assay to quantify cell viability and determine the concentration of the compound required to inhibit cell growth by 50% (IC50). usm.mynih.gov The data from these assays are crucial for the initial screening and selection of compounds with promising anticancer activity.
Investigational Anti-Inflammatory Pathways
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, iNOS)
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. plos.orgmdpi.com Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), along with enzymes like inducible Nitric Oxide Synthase (iNOS), are critical mediators of the inflammatory response. plos.orgmdpi.comfrontiersin.orgnih.gov TNF-α, in particular, is a central player in modulating various signaling pathways involved in inflammation and cell death. plos.orgnih.gov
Preclinical in vitro studies are investigating the potential of this compound to modulate the expression and activity of these inflammatory mediators. The ability of a compound to reduce the levels of pro-inflammatory cytokines and enzymes is a strong indication of its anti-inflammatory potential. frontiersin.org For instance, research on other natural compounds has shown that they can downregulate the production of TNF-α, IL-1β, and IL-8 in synovial fibroblasts, suggesting a therapeutic potential for inflammatory conditions like rheumatoid arthritis. frontiersin.org The investigation into this compound's effects on these mediators is ongoing.
Regulation of Intracellular Signaling Cascades (e.g., NF-κB, MAPK Pathways)
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most important intracellular signaling cascades that regulate inflammation, cell survival, and proliferation. nih.govfrontiersin.orgplos.org The NF-κB pathway is a key regulator of the expression of many pro-inflammatory genes, including those for cytokines and chemokines. plos.orgplos.org The MAPK family of proteins, which includes p38, JNK, and ERK, is involved in a wide range of cellular responses to external stimuli. plos.orgresearchgate.net
The dysregulation of these pathways is a common feature in many inflammatory diseases and cancers. frontiersin.orgplos.org Therefore, targeting the NF-κB and MAPK pathways is a major focus of drug discovery efforts. nih.govplos.org Preclinical studies are exploring whether this compound can modulate these signaling cascades. For example, some therapeutic agents have been shown to inhibit the NF-κB pathway, leading to a reduction in the expression of inflammatory mediators. plos.orgplos.org Similarly, the modulation of MAPK signaling can affect cell fate by influencing apoptosis and cell cycle progression. plos.orgresearchgate.net The precise effects of this compound on the phosphorylation status and activity of key proteins within the NF-κB and MAPK pathways are subjects of active investigation.
Other Potential Biological Activities at the Cellular Level (Preclinical In Vitro Studies)
This compound, a dammarane-type triterpene ketone isolated from the seeds of Panax ginseng, has been the subject of preliminary research to determine its broader biological effects at the cellular level. In vitro studies have begun to explore its potential in several areas, including immunomodulation, neuroprotection, and anti-angiogenesis, revealing complex molecular and cellular mechanisms.
Immunomodulatory Effects
The immunomodulatory properties of compounds derived from Panax ginseng are well-documented, with activities attributed primarily to ginsenosides (B1230088) and polysaccharides. mdpi.com These constituents are known to modulate the immune system by affecting various immune cells, including lymphocytes and macrophages, and regulating the production of key signaling molecules called cytokines. mdpi.comfrontiersin.org While direct in vitro research on this compound's immunomodulatory role is emerging, its classification as a dammarane-type triterpenoid (B12794562) from ginseng suggests it may share some of these activities.
Preclinical in vitro studies on related ginsenosides have established several mechanisms of action. For instance, various ginseng extracts and isolated ginsenosides can regulate the expression of cytokines such as interleukins (IL-1α, IL-1β, IL-6) and tumor necrosis factor-α (TNF-α). mdpi.com Some ginsenosides, like Rh1, have been shown to reduce the expression of these pro-inflammatory mediators in cell-based assays. mdpi.com Conversely, other extracts can stimulate immune function by enhancing the phagocytic activity of macrophages and promoting the production of nitric oxide (NO), a key signaling molecule in the immune response. mdpi.compsu.edu One study has noted a potential link between this compound and the cytokine interleukin-6, a molecule with diverse roles in inflammation and immune regulation. koreascience.kr
The table below summarizes the observed in vitro immunomodulatory effects of various compounds found in Panax ginseng.
| Compound/Extract | Cell Type | Observed In Vitro Effect | Mechanism of Action |
| Ginsenoside Rh1 | Various | Reduction of pro-inflammatory cytokine expression. mdpi.com | Suppression of TNF-α, IL-1β, and IL-6. mdpi.com |
| Ginsenoside Rg3 | Immune Cells | Reported to have immunomodulatory effects. psu.edu | Enriched in fermented ginseng extracts that stimulate NO production in RAW 264.7 cells. psu.edu |
| Ginsenoside Rb2 | T Cells | Found to exhibit immunomodulatory properties. mdpi.com | Animal studies suggest an impact on tumor size and survival rates, implying immune interaction. mdpi.com |
| Ginseng Polysaccharides | Lymphocytes | Nonspecific stimulation of lymphocyte proliferation. mdpi.com | A primary mechanism attributed to the immunomodulatory activity of ginseng. mdpi.com |
| Fermented Ginseng Extract | Macrophages (RAW 264.7) | Promotion of immune activation. psu.edu | Stimulation of nitric oxide (NO) production. psu.edu |
Neuroprotective Properties
In vitro studies have provided evidence for the neuroprotective potential of this compound and its derivatives, particularly in models of neurodegenerative disease and ischemic stroke. These studies highlight the compound's ability to interfere with cellular processes that lead to neuronal damage and death.
A derivative of this compound, denoted as compound 14a (a benzyl-substituted carbamate), was found to have a potent neuroprotective effect in vitro with an EC50 of 13.17 μM. This compound demonstrated the ability to inhibit apoptosis and reduce the production of reactive oxygen species (ROS), tumor necrosis factor-α, and interleukin-1β in various cell lines. jst.go.jp Furthermore, this compound itself has been shown to exert significant neuroprotective activity in an in vitro model of cerebral ischemia using oxygen-glucose deprivation/reoxygenation (OGD/R)-treated HT22 cells. jst.go.jp The underlying mechanism involves the modulation of the JAK3/STAT3/HIF-1α signaling pathway, which leads to a reduction in neuronal apoptosis and oxidative stress. jst.go.jp The neuroprotective effects of phytochemicals often involve the modulation of multiple cellular targets, including pathways related to oxidative stress, inflammation, and apoptosis. mdpi.comnih.gov
The table below details the specific neuroprotective mechanisms of this compound and its derivatives as observed in preclinical in vitro models.
| Compound | Cellular Model | Observed In Vitro Effect | Molecular Mechanism |
| This compound | OGD/R-treated HT22 cells | Mitigation of neuronal apoptosis and oxidative stress. jst.go.jp | Modulation of the JAK3/STAT3/HIF-1α signaling pathway. jst.go.jp |
| This compound Derivative (Compound 14a) | Various cell lines | Potent neuroprotective activity (EC50 = 13.17 μM). jst.go.jp | Inhibition of apoptosis; reduction of ROS, TNF-α, and IL-1β production. jst.go.jp |
Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. While direct in vitro studies focusing specifically on this compound's anti-angiogenic properties are limited in the available scientific literature, research on related compounds from Panax ginseng and the broader class of dammarane (B1241002) triterpenoids provides significant insights into potential mechanisms.
Extracts from Panax ginseng have demonstrated anti-angiogenic properties in vitro. spandidos-publications.comnih.gov These effects are linked to the inhibition of key steps in the angiogenic cascade, such as the migration and formation of capillary-like tubes by endothelial cells. spandidos-publications.comnih.gov A primary molecular target for these compounds is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. spandidos-publications.comnih.gov Studies on mountain ginseng extract showed it reduced the phosphorylation and expression of VEGF-Receptor 2 (VEGF-R2) and downstream signaling proteins including FAK, Src, Akt, and ERK in vascular endothelial cells. spandidos-publications.comnih.gov
Specific ginsenosides, which are structurally related to this compound, have also been identified as anti-angiogenic agents.
Ginsenoside Rb1 : Has been shown to inhibit angiogenesis by up-regulating the anti-angiogenic pigment epithelial-derived factor (PEDF) in human umbilical vein endothelial cells (HUVECs). frontiersin.org
Ginsenoside Rb2 : Was found to inhibit the invasion of endothelial cells into a reconstituted basement membrane (Matrigel), a crucial step for neovascularization, without affecting cell growth directly. jst.go.jp
Ginsenoside Rg3 : Is recognized for its angio-suppressive properties. psu.edu
Dammarane-type triterpenoids, the family to which this compound belongs, have shown anti-proliferative activity against HUVECs in vitro, further suggesting a potential role in inhibiting angiogenesis. nih.gov
Preclinical Pharmacological Investigations in Animal Models
In Vivo Efficacy Studies in Disease Models (e.g., Oncological, Inflammatory)
Information regarding the in vivo efficacy of Panaxadione in animal models of oncological or inflammatory diseases is not available in the public domain based on the conducted searches. Preclinical efficacy studies are crucial for evaluating the therapeutic potential of a compound and typically involve administering the substance to animal models that mimic human diseases.
For oncological investigations, this often involves using xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models that use cancer cells from the same genetic background as the mouse. biomodels.comnih.gov Researchers then monitor tumor growth and survival rates to assess the anti-cancer effects of the compound. cancer.govfenben.pro
Similarly, for inflammatory conditions, a variety of animal models are utilized, such as those inducing arthritis, colitis, or specific skin inflammation. criver.commdpi.com The effectiveness of a test compound is measured by observing reductions in inflammation markers, such as swelling, tissue damage, and levels of pro-inflammatory cytokines. mdpi.comnih.gov
Despite the availability of these established models, no studies were found that have applied them to investigate the efficacy of this compound.
Pharmacokinetic Analysis and Metabolic Fate in Animal Systems
There is no specific data from animal studies detailing the pharmacokinetic profile or the metabolic fate of this compound. Pharmacokinetic analysis describes what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). umich.edu These studies are fundamental to understanding a compound's behavior in a living system.
Typically, pharmacokinetic studies in animals, such as mice or rats, involve administering the compound through various routes (e.g., intravenous, oral) and then measuring its concentration in plasma and tissues over time. umich.edunih.gov This allows for the determination of key parameters like half-life, bioavailability, and volume of distribution.
The metabolic fate of a compound involves identifying the enzymes responsible for its breakdown (e.g., cytochrome P450 enzymes) and characterizing the resulting metabolites. umich.edu This information is critical for understanding the compound's clearance from the body and for identifying any potentially active or toxic byproducts.
No research detailing these pharmacokinetic parameters or the metabolic pathways for this compound in any animal system could be retrieved.
Structure Activity Relationship Sar Studies of Panaxadione and Its Derivatives
Elucidation of Key Structural Features for Bioactivity
Panaxadione is a dammarane-type triterpene ketone that has been isolated from the seeds of Panax ginseng. researchgate.netsymmap.org Its fundamental structure is a tetracyclic triterpenoid (B12794562) skeleton, which is a common feature among ginsenosides (B1230088), the major bioactive components of Panax species. nih.gov The bioactivity of these compounds is intrinsically linked to specific structural features, including the type of aglycone, the nature and position of substituent groups, and the stereochemistry of the molecule.
The Aglycone Core : The tetracyclic dammarane (B1241002) framework serves as the essential scaffold for biological interaction. Saponins (B1172615) are composed of these nonpolar aglycones and polar sugar moieties, and this combination underlies their biological activities. researchgate.net
Substitution at C-6 : Dammarane-type ginsenosides are often classified based on the presence or absence of a hydroxyl group at the C-6 position. Protopanaxadiol (B1677965) (PPD) types lack a hydroxyl group at C-6, whereas protopanaxatriol (B1242838) (PPT) types possess one. This distinction is a significant determinant of their pharmacological profiles. nih.gov
The Side Chain at C-17 : The configuration and modifications of the side chain attached to the C-17 position are crucial for bioactivity. Changes in this side chain can lead to significant variations in pharmacological effects. nih.gov For instance, the metabolism of parent ginsenosides into metabolites with altered side chains, such as Compound K, often results in more potent biological effects compared to the original compounds. nih.gov
Glycosylation Patterns : While this compound itself is a triterpene ketone aglycone, many related ginsenosides are glycosides. The number, type, and attachment points of sugar molecules can dramatically influence a compound's polarity, absorption, and ultimately, its bioactivity. Often, less glycosylated or deglycosylated metabolites, which are less polar, exhibit stronger cytotoxic effects. nih.gov
Table 1: Key Structural Features of Dammarane-Type Triterpenoids and Their Influence on Bioactivity
| Structural Feature | Description | Influence on Bioactivity |
|---|---|---|
| Dammarane Skeleton | A tetracyclic triterpenoid core structure. | Forms the essential scaffold required for interaction with biological targets. researchgate.netnih.gov |
| C-3, C-12 Carbonyls | Ketone groups present at C-3 and C-12 in this compound. | Contribute to the specific electronic and steric properties of the molecule. researchgate.net |
| C-6 Hydroxyl Group | Presence or absence of a hydroxyl group at the C-6 position. | A key feature distinguishing protopanaxatriol (PPT) from protopanaxadiol (PPD) types, significantly impacting the pharmacological profile. nih.gov |
| C-17 Side Chain | A flexible side chain attached at the C-17 position. | Modifications and metabolism of this chain are critical for potency; metabolites like Compound K show enhanced activity. nih.govnih.gov |
| C-20 Stereochemistry | The spatial arrangement at the C-20 position (S or R). | Can influence binding affinity and biological effect. The 20(S) configuration is common and often associated with potent activity, as seen in 20(S)-ginsenoside Rh2. nih.gov |
Impact of Chemical Modifications on Biological Potency and Selectivity
Modifying the chemical structure of this compound and its parent compounds, like panaxadiol (B190476), is a key strategy to enhance their therapeutic potential. Research has shown that even minor chemical alterations can lead to significant changes in biological potency and target selectivity.
A pertinent example is the synthesis and evaluation of panaxadiol (PD) ester derivatives. nih.gov In one study, two series of PD ester derivatives, one incorporating a pyrazole (B372694) moiety and the other a pyrrole (B145914) moiety, were synthesized to assess their inhibitory activity against hypoxia-inducible factor-1α (HIF-1α), a target in cancer therapy. The results demonstrated that specific derivatives, namely compounds 18c , 19d , and 19n , exhibited stronger HIF-1α inhibitory activity (IC₅₀ = 8.70–10.44 μM) than the parent compound, panaxadiol (IC₅₀ = 13.35 μM). nih.gov This indicates that the addition of pyrazole and pyrrole-containing ester groups to the panaxadiol scaffold can effectively enhance its biological potency. nih.gov
Table 2: HIF-1α Inhibitory Activity of Panaxadiol (PD) and its Derivatives
| Compound | Modification | IC₅₀ (μM) |
|---|---|---|
| Panaxadiol (PD) | Parent Compound | 13.35 |
| 18c | Pyrazole-containing ester derivative | 8.70 |
| 19d | Pyrrole-containing ester derivative | 10.44 |
| 19n | Pyrrole-containing ester derivative | 9.87 |
Data sourced from a study on panaxadiol ester derivatives as HIF-1α inhibitors. nih.gov
Broader studies on ginsenosides further support the profound impact of chemical modifications. The process of steaming ginseng, for instance, induces chemical transformations, converting more polar ginsenosides into less polar derivatives like ginsenoside Rg₃, Rk₁, and Rg₅. nih.gov These less polar compounds are often more readily absorbed and exhibit greater potency. semanticscholar.org For example, ginsenoside Rb₁ and Rb₂ show little to no cytotoxicity against tumor cells, but their metabolites, such as Compound K and 20(S)-ginsenoside Rh₂, demonstrate the most potent cytotoxicity. nih.gov This transformation, which involves the removal of sugar moieties, underscores how modifying the glycosylation pattern is a powerful method for increasing biological potency. nih.gov
The synthesis of various derivatives allows for a systematic exploration of SAR. By introducing different functional groups, such as heterocyclic rings or phosphine (B1218219) oxides, researchers can fine-tune the molecule's properties to improve its interaction with specific biological targets, as seen in studies on other complex natural products. nih.govmdpi.comnih.gov This molecular simplification or diversification can lead to optimized lead compounds with significantly improved affinity and ligand efficiency. nih.gov
Computational and In Silico Approaches for SAR Prediction
In modern drug discovery, computational and in silico methods are indispensable tools for predicting and rationalizing the structure-activity relationships of compounds like this compound. patsnap.com These approaches leverage computer simulations to model molecular interactions, predict biological activity, and guide the design of new derivatives, thereby accelerating research and reducing costs. frontiersin.org
Key in silico techniques applicable to SAR prediction include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.comresearchgate.net By analyzing a dataset of this compound derivatives with known activities, a QSAR model could be developed to predict the potency of new, unsynthesized analogues based on their structural descriptors. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity. researchgate.net For a prediction to be reliable, the molecule must fall within the model's applicability domain (AD). mdpi.com
Molecular Docking : This technique simulates the binding of a ligand (e.g., a this compound derivative) to the three-dimensional structure of a biological target, such as an enzyme or receptor. mdpi.com Docking studies can predict the preferred binding pose and estimate the binding affinity, providing insight into the molecular interactions that govern bioactivity. patsnap.com For example, docking studies have been used to support the hypothesis that manzamine alkaloids, another class of marine natural products, bind to a specific pocket of the GSK-3β enzyme. nih.gov A similar approach could be used to identify potential targets for this compound and explain the observed activity of its derivatives.
Pharmacophore Modeling : A pharmacophore model defines the essential spatial arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target receptor. patsnap.com This model can then be used to virtually screen large compound libraries to identify new potential hits that fit the pharmacophore, or to guide the modification of an existing scaffold like this compound to better match the model's features. mdpi.com
These computational tools provide a powerful framework for integrating diverse data to build predictive models. frontiersin.orgmdpi.com By combining experimental data with in silico predictions, researchers can gain a deeper understanding of the SAR of this compound, rationally design novel derivatives with improved pharmacological profiles, and accelerate the journey from initial hit to potential drug candidate. frontiersin.org
Future Research Directions and Translational Perspectives Preclinical Focus
Discovery of Novel Biological Targets and Signaling Pathways
While initial studies have hinted at the pharmacological activities of ginsenosides (B1230088) and their sapogenins, the specific molecular targets of Panaxadione remain largely uncharacterized. Future research must prioritize the identification of its direct protein interactors and the signaling cascades it modulates. A critical avenue of investigation is its effect on cell survival and apoptotic pathways. Many natural compounds, such as flavonoids, are known to modulate critical cell signaling pathways, including the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways. nih.gov The MAPK family, which includes ERK, c-Jun N-terminal kinase (JNK), and p38, is central to cellular responses like proliferation, differentiation, and apoptosis. nih.gov Similarly, the PI3K/Akt pathway is a potent pro-survival signaling system. nih.gov Unraveling how this compound interacts with these or other novel pathways is fundamental to understanding its therapeutic potential. Techniques such as affinity purification-mass spectrometry and computational target prediction can be employed to uncover previously unknown biological targets, offering new insights into its mechanism of action.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)
To gain a holistic understanding of this compound's cellular effects, the integration of multi-omics technologies is indispensable. These approaches provide a comprehensive snapshot of the global changes occurring within a biological system upon drug exposure.
Transcriptomics: RNA sequencing (RNA-seq) can reveal the complete set of genes that are differentially expressed in cancer cells following treatment with this compound. For instance, transcriptomic analysis of pancreatic cancer cells treated with grape seed proanthocyanidins (B150500) identified thousands of differentially-expressed genes, revealing an association with the disruption of the cell cycle, transcription, and DNA repair. nih.gov A similar approach for this compound could pinpoint key genes and pathways altered by the compound.
Proteomics: Quantitative proteomic analysis can identify and quantify thousands of proteins, providing insight into changes in protein expression and post-translational modifications. This can help validate transcriptomic findings and uncover mechanisms of action not apparent at the gene level. researchgate.net Proteomic profiling has been used to identify protein interactors of specific molecules and to assess the cellular response to various exposures. nih.govresearchgate.net
Metabolomics: This technology analyzes the global profile of metabolites, the end products of cellular processes. It can reveal how this compound alters cellular metabolism, which is often dysregulated in diseases like cancer. frontiersin.org
Integrating these omics datasets can provide a multi-layered understanding of this compound's mechanism, identify potential biomarkers for treatment response, and reveal novel therapeutic targets. frontiersin.org
Rational Design and Synthesis of Optimized this compound Analogs
While this compound itself may possess therapeutic properties, its efficacy, selectivity, and pharmacokinetic properties can likely be improved through medicinal chemistry. The rational design and synthesis of optimized analogs are a crucial step in preclinical development. This strategy has been effectively applied to the closely related compound, panaxadiol (B190476) (PD), to enhance its anticancer activity.
Researchers have synthesized series of panaxadiol derivatives by modifying its structure, for example, through acylation of the 3-hydroxy group or by reacting it with aromatic compounds and amino acids. nih.govnih.gov These new analogs were then evaluated for their cytotoxic effects against various human cancer cell lines. Several of the synthesized derivatives demonstrated significantly more potent antiproliferative activity than the parent compound. nih.govnih.gov For example, one study found that derivative 13 had an IC₅₀ value of 8.62 µM against the MCF-7 breast cancer cell line, a marked improvement over the parent panaxadiol and stronger than the positive control, mitomycin. nih.gov Another derivative, 12 , showed the lowest IC₅₀ value against the A549 lung cancer cell line at 18.91 µM. nih.gov Importantly, these compounds exhibited low or no toxicity against normal human gastric epithelial cells, suggesting a favorable therapeutic window. nih.gov A similar structure-activity relationship (SAR) study focused on this compound could lead to the development of a lead compound with superior potency and drug-like properties.
| Compound | Modification | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Panaxadiol (PD) | Parent Compound | MCF-7 (Breast) | >40 | nih.gov |
| Derivative 12 | PD + Amino Acid Derivative | A549 (Lung) | 18.91 ± 1.03 | nih.gov |
| Derivative 13 | PD + Amino Acid Derivative | MCF-7 (Breast) | 8.62 ± 0.23 | nih.gov |
| Derivative 3 | PD + Aromatic Compound | HCT-116 (Colon) | 25.56 ± 1.25 | nih.gov |
Preclinical Synergistic Combination Strategies
Cancer therapy is increasingly moving towards combination strategies to enhance efficacy, overcome drug resistance, and reduce side effects associated with high doses of single agents. mdpi.com Investigating this compound in combination with established chemotherapeutic drugs is a promising preclinical direction. Natural compounds often exhibit synergistic effects when paired with conventional agents. nih.govnih.gov For example, studies have shown that flavonoids can enhance the anticancer effects of paclitaxel (B517696), and the neem limonoid epoxyazadiradione acts synergistically with paclitaxel against triple-negative breast cancer cells. nih.govnih.gov
Future preclinical studies should evaluate this compound combined with standard-of-care chemotherapies (e.g., paclitaxel, gemcitabine, platinum-based agents) in various cancer cell lines and animal models. nih.govmdpi.com Such studies would aim to determine if this compound can lower the required dose of the cytotoxic agent, thereby mitigating toxicity, or resensitize resistant cancer cells to treatment. mdpi.com
Advanced Preclinical Model Development
To accurately predict the clinical potential of this compound and its optimized analogs, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simple xenograft models. Advanced preclinical models that better recapitulate the complexity of human tumors are needed.
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse. nih.govnih.gov These models retain the genetic and phenotypic heterogeneity of the original tumor and its microenvironment, making them more predictive of patient response to therapy than traditional cell line-derived xenografts. nih.govscilit.com Evaluating this compound in a panel of PDX models from different cancer types would provide robust data on its efficacy spectrum. nih.gov
Organoid Models: Tumor organoids are three-dimensional (3D) cultures derived from patient tumors that can be grown and maintained in the lab. oncologynews.com.aunih.gov They mimic the architecture and cellular composition of the original tumor and have emerged as a powerful platform for high-throughput drug screening and personalized medicine. jci.orgnih.gov Using pancreatic or other cancer organoids to test this compound could rapidly identify responsive tumor subtypes and help elucidate mechanisms of sensitivity and resistance. oncologynews.com.aunews-medical.net
The use of these advanced models will be critical for the preclinical validation of this compound, providing more clinically relevant data to support its potential progression into human trials. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
